Methyl 5-iodopicolinate
CAS No.: 41960-44-5
Cat. No.: VC7812645
Molecular Formula: C7H6INO2
Molecular Weight: 263.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41960-44-5 |
---|---|
Molecular Formula | C7H6INO2 |
Molecular Weight | 263.03 g/mol |
IUPAC Name | methyl 5-iodopyridine-2-carboxylate |
Standard InChI | InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 |
Standard InChI Key | QETAXCDWNFMFCM-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC=C(C=C1)I |
Canonical SMILES | COC(=O)C1=NC=C(C=C1)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 5-iodopicolinate belongs to the picolinic acid ester family, distinguished by its iodinated aromatic system. The pyridine core ensures aromatic stability, while the electron-withdrawing iodine and ester groups influence its reactivity. The compound’s IUPAC name, methyl 5-iodopyridine-2-carboxylate, reflects its substitution pattern:
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2-position: Methyl ester (-COOCH₃)
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5-position: Iodine atom (-I)
The planar pyridine ring facilitates π-π stacking interactions, a property leveraged in supramolecular chemistry and crystal engineering .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆INO₂ | |
Molecular Weight | 263.04 g/mol | |
SMILES | COC(=O)C1=NC=C(C=C1)I | |
InChI | InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
InChIKey | QETAXCDWNFMFCM-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions provide insights into the compound’s gas-phase behavior, relevant for mass spectrometry applications. The CCS values vary with adduct formation, as shown below:
Table 2: Predicted Collision Cross Sections (Ų)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 263.95162 | 139.1 |
[M+Na]⁺ | 285.93356 | 144.3 |
[M+NH₄]⁺ | 280.97816 | 142.6 |
[M-H]⁻ | 261.93706 | 133.9 |
These predictions aid in method development for analytical characterization, particularly in high-resolution mass spectrometry .
Synthesis and Derivative Formation
Synthetic Routes
While no explicit synthesis protocols for methyl 5-iodopicolinate are documented in the provided sources, analogous iodopyridine esters suggest plausible pathways. For example, methyl 5-amino-6-iodopicolinate (CAS 872355-60-7) is synthesized via palladium-catalyzed cross-coupling under microwave irradiation. Adapting such methods, methyl 5-iodopicolinate could be prepared through:
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Direct iodination: Electrophilic substitution on methyl picolinate using iodine and an oxidizing agent.
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Esterification: Reaction of 5-iodopicolinic acid with methanol under acidic conditions.
The absence of literature-specific data underscores the need for empirical optimization in future studies.
Derivative Chemistry
The iodine atom at the 5-position offers a handle for further functionalization. Potential reactions include:
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Suzuki-Miyaura coupling: Replacement of iodine with aryl/heteroaryl groups using palladium catalysts.
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Nucleophilic aromatic substitution: Displacement with amines or alkoxides under basic conditions.
Such transformations align with strategies employed for structurally related compounds like methyl 5-amino-6-iodopicolinate, where cross-coupling reactions yield biaryl derivatives.
Physicochemical Properties
Stability and Reactivity
The electron-deficient pyridine ring renders methyl 5-iodopicolinate susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The iodine substituent further polarizes the aromatic system, enhancing reactivity toward metal-catalyzed cross-couplings. Stability data are lacking, but analogous iodopyridines are typically stored under inert conditions to prevent dehalogenation.
Future Directions
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Synthetic Optimization: Develop robust protocols for large-scale synthesis.
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.
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Computational Modeling: Predict binding affinities toward therapeutic targets using molecular docking.
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